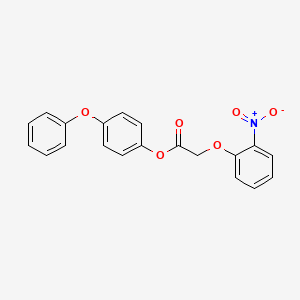

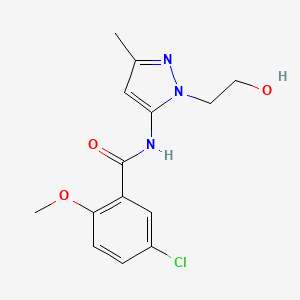

![molecular formula C17H16ClN3O2 B2487678 2-[1-(3-氯-2-氰基苯基)-1H-吡咯-2-基]-N,N-二乙基-2-氧代乙酰胺 CAS No. 866010-47-1](/img/structure/B2487678.png)

2-[1-(3-氯-2-氰基苯基)-1H-吡咯-2-基]-N,N-二乙基-2-氧代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds like this often involves multi-step reactions, targeting the creation of specific functional groups and molecular frameworks. While specific synthesis routes for this compound are not directly detailed in the available literature, the general approach to synthesizing similar compounds involves key steps such as the formation of the pyrrol ring, introduction of the chloro-cyano phenyl group, and subsequent acylation with diethyl oxoacetamide moiety. These steps are crucial for constructing the compound's core structure and defining its functional capabilities.

Molecular Structure Analysis

The molecular structure of such compounds is analyzed through techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and computational modeling. These methods reveal the spatial arrangement of atoms within the molecule, electronic distribution, and potential reactive sites. The presence of the pyrrol ring, chloro-cyanophenyl group, and the oxoacetamide moiety within the molecule suggests a complex interplay of electronic effects, which can influence the compound's chemical reactivity and physical properties.

Chemical Reactions and Properties

Chemical reactions and properties of this compound would be influenced by its functional groups. The chloro-cyanophenyl and oxoacetamide functionalities suggest potential reactivity towards nucleophilic addition, substitution reactions, and possible participation in cycloaddition reactions. These reactions are foundational for further chemical modifications and derivatization of the compound, expanding its utility in various chemical contexts.

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are pivotal for understanding the compound's behavior in different environments. While specific data on this compound is scarce, similar compounds exhibit solubility that varies with polarity of the solvent and stability that is influenced by the presence of electron-withdrawing or donating groups within the structure.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards electrophiles or nucleophiles, and potential for forming hydrogen bonds, are critical for the compound's application in chemical syntheses and its interaction with biological systems. The electron-withdrawing cyanophenyl group and the electron-donating diethyl amide might confer unique reactivity patterns to this compound, influencing its chemical behavior in complex reactions.

For detailed explorations into compounds with similar functionalities and their applications in various scientific fields, further reading and investigation into current literature and databases are recommended.

References

- The chemistry and applications of chloroacetamides in inhibiting fatty-acid elongation offer insights into similar compounds' biochemical interactions and potential utility (Böger, Matthes, & Schmalfuss, 2000).

- Exploration of the stereochemistry of phenylpiracetam and its derivatives highlights the significance of molecular configuration on biological activity, relevant for understanding similar compounds (Veinberg et al., 2015).

- A review on the environmental occurrence and effects of tris(1,3-dichloro-2-propyl)phosphate illuminates the impact of chlorinated compounds on health and the environment (Wang et al., 2020).

科学研究应用

合成和衍生物

- 这种化合物及其衍生物已被广泛研究,用于合成和在各个领域的潜在应用。例如,已经开发了相关化合物的高效合成方法,从商业可获得的材料中获得吡咯衍生物库。这些方法提供了合成各种杂环化合物(如吡咯、吡啶、香豆素、噻唑等)的多功能前体(Dawadi & Lugtenburg, 2011)。

在生物系统中的应用

- 这种化合物及其衍生物的化学结构已在与各种生物系统相关的研究中进行了研究。例如,特定的氯乙酰胺衍生物已被用作选择性除草剂,用于控制农业环境中的杂草,展示了这些化合物在生物应用中的多功能性(Weisshaar & Böger, 1989)。

细胞毒性和抗微生物研究

- 研究还集中在评估相关化合物的细胞毒性和抗微生物性能上。例如,某些衍生物对癌细胞系表现出良好的细胞毒性,对正常细胞系的毒性较低,表明这些化合物在治疗应用中具有潜力(Moghadam & Amini, 2018)。此外,报道具有抗炎活性的新型乙酰胺衍生物的合成展示了这些化合物的药用潜力(Sunder & Maleraju, 2013)。

在酶抑制和代谢研究中的实用性

- 这些化合物还被探索其在酶抑制和代谢过程中的作用。例如,新型氯取代衍生物已展示出中等至优异的体外α-葡萄糖苷酶抑制活性,这是通过延迟葡萄糖吸收来管理2型糖尿病的治疗方法(Tafesse et al., 2019)。

作用机制

Target of Action

The primary target of the compound “2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide” is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is most important in the biology of diseases like prostate cancer.

Mode of Action

This compound acts as an antagonist to the Androgen Receptor . It binds to the receptor and inhibits its action, thereby preventing the effects of androgens. This compound is unique in that it targets a non-ligand-binding pocket (non-LBP) site of the AR, which is considered a promising strategy for overcoming drug resistances associated with other AR antagonists that target the ligand-binding pocket (LBP) .

Pharmacokinetics

It has been described as orally available , suggesting it is well-absorbed and can be distributed throughout the body to exert its effects

Result of Action

The compound exhibits potent AR antagonistic activities, with IC50 values up to 69 nM . It has shown effectiveness against antiandrogen resistance and has demonstrated tumor growth inhibition in LNCaP xenograft studies upon oral administration . This suggests that it could potentially be used in the treatment of diseases like prostate cancer.

属性

IUPAC Name |

2-[1-(3-chloro-2-cyanophenyl)pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-3-20(4-2)17(23)16(22)15-9-6-10-21(15)14-8-5-7-13(18)12(14)11-19/h5-10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYNJRGARBEMSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=O)C1=CC=CN1C2=C(C(=CC=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

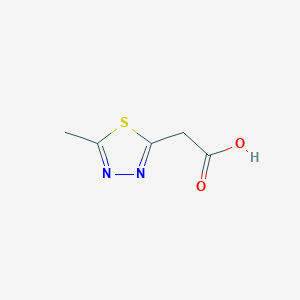

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)

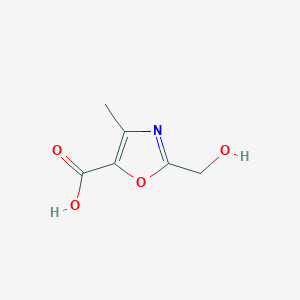

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-3-carboxamide](/img/structure/B2487597.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)

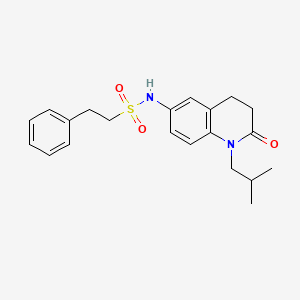

![Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate](/img/structure/B2487603.png)

![4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2487606.png)

![4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide](/img/structure/B2487610.png)